N-(3,4-dimethoxyphenyl)-2-[(2-oxo-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-yl)sulfanyl]acetamide
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Description
N-(3,4-dimethoxyphenyl)-2-[(2-oxo-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-yl)sulfanyl]acetamide is a useful research compound. Its molecular formula is C17H19N3O4S and its molecular weight is 361.42. The purity is usually 95%.
BenchChem offers high-quality N-(3,4-dimethoxyphenyl)-2-[(2-oxo-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-yl)sulfanyl]acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3,4-dimethoxyphenyl)-2-[(2-oxo-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-yl)sulfanyl]acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Crystal Structure Analysis
Research on related compounds such as N-(4-chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamides and their crystal structures has been conducted to understand the molecular conformation and the inclination of pyrimidine rings to benzene rings. These studies offer insights into the 3D arrangement of molecules, which is crucial for understanding the compound's interaction with biological targets (Subasri et al., 2017).
Antiviral Applications
Compounds with similar structures have been investigated for their antiviral properties. For example, certain tetrazolylpyrimidines have shown moderate in vitro activity against the H1N1 subtype of the influenza A virus (Ostrovskii et al., 2021). This indicates potential research applications of the target compound in developing antiviral therapies.
Anti-inflammatory and Analgesic Properties
The synthesis and evaluation of new heterocyclic compounds fused with thiophene rings, derived from visnaginone and khellinone, have demonstrated anti-inflammatory and analgesic activities (Abu‐Hashem et al., 2020). Research into similar compounds can contribute to the development of new therapeutic agents targeting inflammation and pain.
Enzyme Inhibition
The exploration of compounds as potential inhibitors for enzymes like acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and lipoxygenase (LOX) has been a significant area of research. For example, a series of 1,3,4-oxadiazole and acetamide derivatives have been evaluated for their inhibitory effects on these enzymes, showing potential therapeutic applications (Rehman et al., 2013).
Spectroscopic Analysis and Drug Design
Vibrational spectroscopic signatures of compounds and the effect of rehybridization have been studied for antiviral molecules (Jenepha Mary et al., 2022). These studies aid in the characterization and design of new drugs, providing a foundation for further research into compounds like "N-(3,4-dimethoxyphenyl)-2-[(2-oxo-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-yl)sulfanyl]acetamide."The aforementioned areas highlight the broad spectrum of research applications for compounds structurally related to "N-(3,4-dimethoxyphenyl)-2-[(2-oxo-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-yl)sulfanyl]acetamide." These studies provide a foundation for understanding the potential scientific research applications of the compound, focusing on structural analysis, antiviral, anti-inflammatory, analgesic properties, enzyme inhibition, and drug design.
properties
IUPAC Name |
N-(3,4-dimethoxyphenyl)-2-[(2-oxo-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-yl)sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O4S/c1-23-13-7-6-10(8-14(13)24-2)18-15(21)9-25-16-11-4-3-5-12(11)19-17(22)20-16/h6-8H,3-5,9H2,1-2H3,(H,18,21)(H,19,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRLDMFLSEMEZQK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)CSC2=NC(=O)NC3=C2CCC3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-dimethoxyphenyl)-2-[(2-oxo-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-yl)sulfanyl]acetamide |
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